![molecular formula C20H22FN3O5S2 B2776793 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 905674-37-5](/img/structure/B2776793.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential application in various fields. This compound is also known by its chemical formula, C20H23FN4O5S2, and is commonly referred to as a sulfonamide derivative.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research on bisamides compounds containing methoxy and benzothiazole groups has revealed potential anti-CMV activities and antitumor activities towards PC3 cells. The study demonstrated that specific compounds within this category exhibited antiproliferation activity, suggesting applications in developing treatments for viral diseases and cancer (Zheng Yuguoa, 2012).
Material Science and Polymer Chemistry
Investigations into poly(arylene ether sulfone)s with sulfonated side chains have uncovered their utility as proton exchange membranes for fuel cell applications. The incorporation of methoxy groups and subsequent functionalization to introduce sulfonic acid groups has led to materials with high proton conductivity and good thermal stability, highlighting their relevance in energy conversion technologies (D. Kim, G. Robertson, M. Guiver, 2008).
Fluorescence and Solid-State Lighting
Research on excited-state intramolecular proton transfer (ESIPT) fluorophores modified with alkoxy groups, such as methoxy, has demonstrated the potential for creating highly efficient solid-state red-emitting materials. These findings are significant for developing new materials for solid-state lighting and displays, offering insights into the manipulation of fluorescence properties through molecular design (K. Sakai et al., 2014).
Corrosion Inhibition
A study on 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (4-MOX) has shown its effectiveness as a corrosion inhibitor for mild steel in sulfuric acid media. This research provides valuable insights into the development of new corrosion inhibitors for protecting industrial materials, emphasizing the role of specific chemical functionalities in inhibiting corrosion processes (M. Bouklah et al., 2006).
Electrochromic Materials
Studies on electroactive polyamides with bis(diphenylamino)-fluorene units have revealed their potential in electrochromic devices. These materials demonstrate reversible multicolor electrochromic characteristics and strong fluorescence, suggesting applications in smart windows and displays. The research highlights the importance of molecular engineering in achieving desired optical and electrochemical properties (Ningwei Sun et al., 2016).
Propiedades
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5S2/c1-28-12-10-24(11-13-29-2)31(26,27)15-8-6-14(7-9-15)19(25)23-20-22-18-16(21)4-3-5-17(18)30-20/h3-9H,10-13H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLVZEZRICYXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

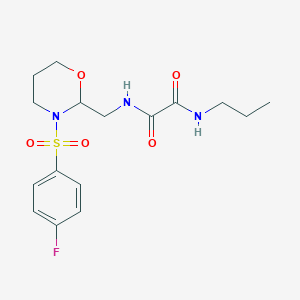
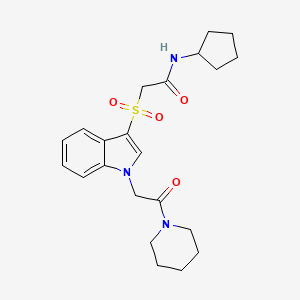

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2776714.png)
![N-[(3,4-Dimethylphenyl)methyl]-N-(2-pyridin-3-ylethyl)prop-2-enamide](/img/structure/B2776715.png)
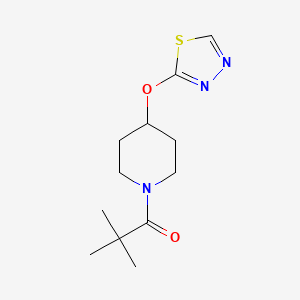

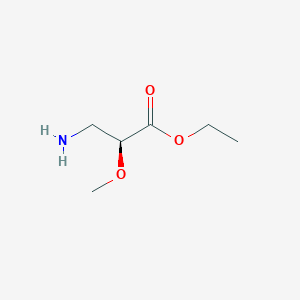
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2776719.png)
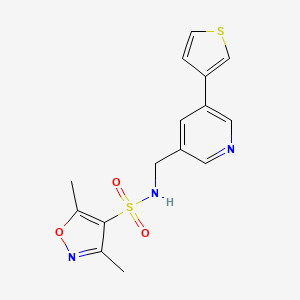
![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole](/img/structure/B2776726.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2776728.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide](/img/structure/B2776730.png)
![2-(1,3-Benzodioxol-5-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2776732.png)